molecular formula C21H21N5O2 B12192374 N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B12192374
M. Wt: 375.4 g/mol
InChI Key: WYMMVGJCIURPNC-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features an indole moiety and a benzotriazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps. One common approach is to start with the indole derivative and the benzotriazinone precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may proceed through nucleophilic substitution or condensation reactions, depending on the specific reagents and conditions used.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its specific combination of indole and benzotriazinone structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C21H21N5O2/c27-20(22-12-11-15-14-23-18-8-3-1-6-16(15)18)10-5-13-26-21(28)17-7-2-4-9-19(17)24-25-26/h1-4,6-9,14,23H,5,10-13H2,(H,22,27)

InChI Key

WYMMVGJCIURPNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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